

# A Comprehensive Toxicological Profile of Metamizole and Its Metabolites

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Veralgin*

Cat. No.: *B056037*

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Metamizole (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex toxicological profile that has led to its withdrawal from markets in several countries, including the United States and the United Kingdom.<sup>[1][2]</sup> Despite this, it remains widely used in other regions of Europe, Asia, and South America.<sup>[3]</sup> The primary safety concerns are rare but severe adverse reactions, including agranulocytosis, hepatotoxicity, and anaphylaxis. This document provides an in-depth technical guide to the toxicology of metamizole and its principal metabolites, summarizing pharmacokinetic data, detailing proposed mechanisms of toxicity, outlining experimental protocols from key studies, and visualizing critical pathways and workflows. The toxicity is largely attributed not to the parent drug, but to its metabolites, primarily 4-methylaminoantipyrine (MAA).<sup>[4]</sup>

## Pharmacokinetics and Metabolism

Metamizole is a prodrug that is not absorbed intact but is rapidly hydrolyzed in the gastrointestinal tract, prior to absorption, to its main active metabolite, 4-methylaminoantipyrine (MAA).<sup>[4][5]</sup> MAA exhibits nearly 100% bioavailability after oral administration.<sup>[4][5]</sup> Hepatic metabolism, mediated by cytochrome P450 (CYP) enzymes, further converts MAA into other metabolites.<sup>[6][7]</sup>

The primary metabolic steps are:

- Hydrolysis: Metamizole is non-enzymatically hydrolyzed to the active metabolite 4-methylaminoantipyrine (MAA).[7][8]
- N-Demethylation & Oxidation: In the liver, MAA is metabolized to a second active metabolite, 4-aminoantipyrine (AA), and an inactive metabolite, 4-formylaminoantipyrine (FAA).[7] This process involves CYP enzymes, including CYP1A2, CYP2C19, and CYP2D6.[9]
- Acetylation: AA is subsequently acetylated by the polymorphic N-acetyltransferase 2 (NAT2) system to the inactive 4-acetylaminoantipyrine (AAA).[5][7]

Over 90% of an administered dose is excreted as these metabolites in the urine.[5]



[Click to download full resolution via product page](#)

**Diagram 1:** Metabolic pathway of metamizole.

## Quantitative Pharmacokinetic Data

Pharmacokinetic studies in healthy volunteers have characterized the dose-dependent behavior of metamizole's metabolites. The pharmacokinetics show some non-linearities at higher doses, reflecting the saturability of metabolic pathways, though these deviations are considered marginal in the tested dose range.[10]

| Metabolite | Dose (mg)  | Cmax (mg/L)  | AUC<br>(mg·h/L)      | t <sub>1/2</sub> (h) | Reference            |
|------------|------------|--------------|----------------------|----------------------|----------------------|
| 4-MAA      | 750        | 8.3 ± 1.7    | 63.8 ± 12.0          | ~4-5                 | <a href="#">[10]</a> |
| 1500       | 16.7 ± 3.4 | 126.9 ± 25.1 | <a href="#">[10]</a> |                      |                      |
| 3000       | 30.1 ± 6.1 | 240.2 ± 58.7 | <a href="#">[10]</a> |                      |                      |
| 4-AA       | 750        | 0.8 ± 0.3    | 11.2 ± 3.6           | ~5-8                 | <a href="#">[10]</a> |
| 1500       | 1.9 ± 0.7  | 28.1 ± 9.0   | <a href="#">[10]</a> |                      |                      |
| 3000       | 3.6 ± 1.1  | 63.7 ± 22.0  | <a href="#">[10]</a> |                      |                      |
| 4-FAA      | 750        | 0.5 ± 0.3    | 5.3 ± 2.6            | -                    | <a href="#">[10]</a> |
| 1500       | 1.1 ± 0.6  | 13.9 ± 6.9   | <a href="#">[10]</a> |                      |                      |
| 3000       | 1.6 ± 0.9  | 26.6 ± 13.8  | <a href="#">[10]</a> |                      |                      |
| 4-AAA      | 750        | 1.0 ± 0.4    | 14.9 ± 5.6           | -                    | <a href="#">[10]</a> |
| 1500       | 2.1 ± 0.8  | 32.5 ± 12.0  | <a href="#">[10]</a> |                      |                      |
| 3000       | 4.3 ± 1.6  | 71.3 ± 29.4  | <a href="#">[10]</a> |                      |                      |

**Table 1:** Mean (±SD) Pharmacokinetic Parameters of Metamizole Metabolites in Healthy Male Volunteers After Single Oral Doses.[\[10\]](#)

Plasma protein binding for the metabolites is 57.6% for MAA, 17.8% for AA, 47.9% for FAA, and 14.2% for AAA.[\[5\]](#)

## Core Toxicological Profiles

The most significant toxicities associated with metamizole are agranulocytosis, hepatotoxicity, and anaphylaxis. These reactions are generally considered idiosyncratic.

### Agranulocytosis and Neutropenia

Agranulocytosis, a severe drop in neutrophil granulocytes (<500/µL), is the most critical adverse reaction associated with metamizole.[\[11\]](#) The incidence varies widely in literature, with estimates ranging from 0.96 cases per million per year to a risk of 1 in 1602 prescriptions.[\[11\]](#)

[12] The reaction appears to be dose-independent, with risk increasing with the duration of use.

[11] Two primary mechanisms have been proposed: a direct toxic mechanism and an immune-mediated mechanism.[11]

### 2.1.1 Direct Toxic Mechanism

Recent evidence points towards a non-immunological, direct toxic mechanism involving the principal metabolite, MAA.[13] In this pathway, MAA reacts with hemin, a degradation product of hemoglobin containing  $Fe^{3+}$ , which is abundant in the bone marrow.[4][13] This reaction forms a stable, electrophilic reactive intermediate that is cytotoxic to granulocyte precursor cells (e.g., promyelocytes) but not to mature neutrophils.[4][13][14] The cytotoxicity is characterized by a significant depletion of cellular ATP, which occurs prior to the loss of plasma membrane integrity.[4] This ATP depletion results from the impairment of glycolysis.[4][9]



[Click to download full resolution via product page](#)

**Diagram 2:** Proposed direct toxic mechanism of metamizole-induced agranulocytosis.

### 2.1.2 Immune-Mediated Mechanism

An alternative or complementary hypothesis involves an immune-mediated reaction.[15] This mechanism is supported by the finding of metamizole-specific T cells in patients with agranulocytosis.[16] Studies have identified reactive CD8+ T cells, but not CD4+ cells, in both allergic and tolerant individuals, suggesting a pharmacological interaction of the drug with immune receptors (p-i concept).[16] This T-cell activation may be dependent on specific HLA class I molecules, although a definitive association has not been established.[15][16]



[Click to download full resolution via product page](#)

**Diagram 3:** Proposed immune-mediated mechanism of metamizole-induced agranulocytosis.

## Hepatotoxicity

Drug-induced liver injury (DILI) is another severe, albeit rare, adverse effect.[\[17\]](#) The mechanism is largely considered to be immune-mediated, consistent with a delayed hypersensitivity reaction.[\[6\]\[17\]](#) This is supported by cases of rapid and more severe recurrence upon re-exposure and positive lymphocyte transformation tests in affected patients.[\[17\]\[18\]](#) Histological findings often show a hepatocellular pattern of injury with moderate to severe inflammatory activity and, in some cases, severe centrilobular necrosis.[\[19\]](#) The latency period from first administration to the onset of liver injury is typically around four weeks.[\[19\]](#)

While the immune-mediated hypothesis is prominent, some in vitro studies suggest a potential for direct cytotoxicity.

| Cell Line                       | Compound     | Concentration<br>( $\mu$ g/mL) | Effect                                    | Reference                |
|---------------------------------|--------------|--------------------------------|-------------------------------------------|--------------------------|
| LX-2 (Human Stellate)           | Metamizole   | 100 - 1000                     | Dose-dependent decrease in cell viability | <a href="#">[20][21]</a> |
| 4-MAA                           | 1000         | Marked apoptosis               |                                           | <a href="#">[20][21]</a> |
| 4-AA                            | 1000         | Marked apoptosis               |                                           | <a href="#">[20][21]</a> |
| HepG2 & HepaRG (Human Hepatoma) | 4-MAA & 4-AA | Not specified                  | No relevant cytotoxicity observed         | <a href="#">[18]</a>     |

**Table 2:** Summary of In Vitro Cytotoxicity Data on Liver Cell Lines.

The conflicting results between different liver cell line studies highlight the complexity of metamizole-induced hepatotoxicity, where both direct toxic and immune-allergic mechanisms may be involved.[\[18\]\[19\]](#)

## Anaphylaxis and Hypersensitivity Reactions

Metamizole can trigger immediate hypersensitivity reactions, including urticaria and severe anaphylaxis.[\[2\]](#) These reactions can be clinically indistinguishable but may arise from two

distinct mechanisms:[3][22]

- IgE-Mediated Allergy: A classic allergic reaction involving drug-specific IgE antibodies.[2][23]
- Non-Allergic Hypersensitivity (Pseudoallergy): This mechanism is common in patients with a history of asthma, chronic rhinitis, and sensitivity to other COX inhibitors. It is believed to involve the inhibition of prostaglandin synthesis, leading to an overproduction of cysteinyl leukotrienes.[24]

The incidence of anaphylactic shock has been reported to be approximately 1 in 5000 administrations.[25]

## Genotoxicity and Carcinogenicity

The genotoxic potential of metamizole is not clearly established, with studies showing both positive and negative results.[5] One study using a complex set of test organisms (plants, invertebrates, vertebrates) demonstrated that a 6.25% solution of metamizole sodium was acutely toxic and caused nucleolar structural damage in hydra cells after just 30 minutes of exposure.[26][27] There is also some evidence that metamizole may induce liver tumors in certain strains of mice, likely through a non-genotoxic mechanism related to hepatotoxicity.[5]

## Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of metamizole.

### In Vitro Agranulocytosis (Direct Toxicity Model)

- Objective: To investigate the direct toxicity of metamizole metabolites on granulocyte precursors.[13]
- Cell Line: HL60 cells (a human promyelocytic leukemia cell line).[13]
- Protocol:
  - HL60 cells were cultured in RPMI medium supplemented with 10% FBS.[4]
  - Cells ( $2 \times 10^5$ ) were seeded in 24-well plates.[4]

- Test compounds were added: MAA (final concentration 100  $\mu$ M) and/or Hemin ( $Fe^{3+}$ , final concentration 12.5  $\mu$ M).[4]
- Cells were incubated for time points ranging from 0 to 24 hours.[4]
- Cytotoxicity Assessment:
  - Cellular ATP Content: Measured using a commercial kit as a marker for cell viability and mitochondrial function.[18]
  - Plasma Membrane Integrity: Assessed by measuring the release of adenylate kinase into the culture medium using a commercial kit.[18]
- Mechanistic Assessment: Glycolysis was assessed by measuring extracellular lactate and pyruvate concentrations. Mitochondrial function was evaluated by measuring oxygen consumption.[4]

- Reference: Rudin D, et al. (2019); Amstutz, et al. (2020).[4][13]

[Click to download full resolution via product page](#)

**Diagram 4:** Experimental workflow for in vitro cytotoxicity assessment in HL60 cells.

## In Vitro Hepatotoxicity (Cytotoxicity Model)

- Objective: To evaluate the cytotoxic and pro-apoptotic effects of metamizole and its metabolites on liver cells.[\[20\]](#)

- Cell Line: LX-2 cells (an immortalized human hepatic stellate cell line).[20][21]
- Protocol:
  - LX-2 cells were cultured to confluence.
  - Cells were treated with various concentrations of metamizole (100, 200, 400, 600, and 1000 µg/mL) and its metabolites 4-MAA and 4-AA (100 and 1000 µg/mL) for 24 hours.[20][21]
  - Cell Viability Assessment: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. The absorbance was measured to determine the percentage of viable cells relative to an untreated control group.[20][28]
  - Apoptosis Assessment: The study also evaluated pro-apoptotic activity, though the specific assay (e.g., Annexin V/PI staining, caspase activity) is not detailed in the abstract.[20][21]
- Reference: Surca, et al. (2024).[20][21]

## Pharmacokinetic Analysis in Humans

- Objective: To determine the linearity of the pharmacokinetics of metamizole metabolites.[10]
- Study Design: Open, randomized, cross-over trial.[10]
- Subjects: 15 healthy male volunteers.[10]
- Protocol:
  - Subjects received single oral doses of 750 mg, 1500 mg, and 3000 mg of metamizole.[10]
  - A one-week washout period was implemented between dosing days.[10]
  - Blood and urine samples were collected at predetermined time points.
  - Sample Analysis: Concentrations of the four main metabolites (4-MAA, 4-AA, 4-FAA, 4-AcAA) were measured using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method.[10]

- Data Analysis: Pharmacokinetic parameters including Cmax (maximum concentration) and AUC (area under the curve) were calculated and analyzed for dose proportionality.[10]
- Reference: Zylber-Katz, et al. (1995).[10]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metamizole-Induced Agranulocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IgE-Mediated Reaction to Metamizole: Evaluation of a Patient with Severe Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Metamizole Metabolites Enhance the Toxicity of Hemin on the ATP Pool in HL60 Cells by Inhibition of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Metamizole as a Rare Cause of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metamizole-induced agranulocytosis (MIA): a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.uni-luebeck.de [research.uni-luebeck.de]
- 13. Non-immunological toxicological mechanisms of metamizole-associated neutropenia in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. e-lactancia.org [e-lactancia.org]

- 16. The involvement of specific t cells in the pathogenesis of metamizole-induced agranulocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metamizole [Dipyrone] - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Acute Liver Failure in a Patient Treated With Metamizole [frontiersin.org]
- 19. Metamizole: An underrated agent causing severe idiosyncratic drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. eurannallergyimm.com [eurannallergyimm.com]
- 23. researchgate.net [researchgate.net]
- 24. Metamizole intolerance and bronchial asthma | Allergologia et Immunopathologia [elsevier.es]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Use of a complex approach for assessment of metamizole sodium and acetylsalicylic acid toxicity, genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Metamizole and Its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056037#toxicology-profile-of-metamizole-and-its-metabolites>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)